

Technical Support Center: Reaction Control for Thio-Pyridine Adducts

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Compound of Interest

Compound Name: 2-[(2-Pyridin-4-ylethyl)thio]ethanol

CAS No.: 78092-91-8

Cat. No.: B1270881

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Executive Summary

The molecule **2-[(2-Pyridin-4-ylethyl)thio]ethanol** (hereafter referred to as the PETE Adduct) is the stable thioether product resulting from the Michael addition of 2-mercaptoethanol to 4-vinylpyridine (4-VP).

This reaction is widely utilized in two critical contexts:

- Proteomics: As a model for S-pyridylethylation of cysteine residues.
- Organic Synthesis: Creating functionalized pyridine ligands for coordination chemistry or corrosion inhibition.

"Quenching" in this context refers to strictly terminating the alkylation process to prevent side reactions (such as N-alkylation or polymerization) or to stabilize the reaction mixture for analysis. This guide details the thermodynamic and kinetic control points required to successfully halt this specific Michael addition.

Module 1: The Chemistry of Control (Theory)

To effectively troubleshoot, one must understand the driving forces. The formation of the PETE Adduct is a Thiol-Michael Addition.

The Mechanism

The reaction relies on the nucleophilic attack of the thiolate anion (RS^-) onto the

-carbon of the vinylpyridine.

- The Driver: The reaction rate is pH-dependent. It requires a pH slightly above the pKa of the thiol (typically pH 7.0–9.0) to generate sufficient thiolate anions.
- The Brake (Quenching): The reaction is quenched by protonation. By lowering the pH below 4.0, two things happen:
 - The Thiolate (
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